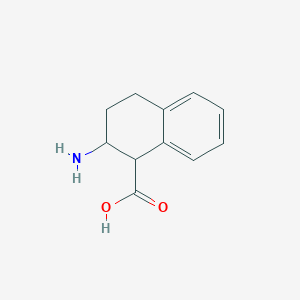

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

描述

BenchChem offers high-quality 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

103796-56-1 |

|---|---|

分子式 |

C11H13NO2 |

分子量 |

191.23 g/mol |

IUPAC 名称 |

2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) |

InChI 键 |

RZFVSHCAXBGXHO-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C(C1N)C(=O)O |

规范 SMILES |

C1CC2=CC=CC=C2C(C1N)C(=O)O |

同义词 |

1-Naphthoicacid,2-amino-1,2,3,4-tetrahydro-(6CI) |

产品来源 |

United States |

structural properties of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

An In-depth Technical Guide to the Structural Properties of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

Introduction

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a non-proteinogenic, conformationally constrained amino acid. Its rigid bicyclic structure, which combines an aromatic ring with a saturated cyclohexane ring, makes it a valuable scaffold in medicinal chemistry and drug design. The tetrahydronaphthalene framework serves as a bioisostere for various endogenous ligands, and the defined spatial orientation of the amino and carboxylic acid functional groups allows for the synthesis of potent and selective modulators of biological targets. This guide provides a comprehensive overview of the key structural properties of this molecule, offering insights for researchers in drug development and related scientific fields. The structural relationship to the well-studied 2-aminotetralin class of compounds, known for their interactions with neurotransmitter receptors, underscores the potential of this amino acid as a building block for novel therapeutics.[1][2][3]

Molecular Structure and Stereoisomerism

The systematic IUPAC name for this compound is 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The core structure consists of a tetralin moiety with an amino group at the C2 position and a carboxylic acid group at the C1 position.

Chirality and Diastereomers

The molecule possesses two chiral centers at the C1 and C2 carbons, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers. The relative stereochemistry of the amino and carboxylic acid groups determines whether the diastereomer is cis or trans.

-

cis isomers: (1R,2S) and (1S,2R)

-

trans isomers: (1R,2R) and (1S,2S)

The precise stereochemistry is a critical determinant of the molecule's biological activity, as has been extensively demonstrated for related 2-aminotetralin derivatives which show high stereoselectivity in receptor binding.[1]

Basic Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 191.23 g/mol | [4][5][6] |

| Predicted XLogP3 | -1.1 to -1.2 | [4][5] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Conformational Analysis

The conformational flexibility of the 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is largely restricted to the saturated six-membered ring. This ring adopts a half-chair conformation, which minimizes steric strain. The substituents at C1 and C2 can occupy either pseudo-axial or pseudo-equatorial positions.

The relative orientation of the amino and carboxylic acid groups in the cis and trans diastereomers significantly influences the conformational preference and the potential for intramolecular interactions. For instance, in the cis isomer, both substituents can be in a pseudo-axial/pseudo-equatorial or pseudo-equatorial/pseudo-axial arrangement, which may allow for intramolecular hydrogen bonding between the amino and carboxyl groups. In the trans isomer, the substituents will be on opposite sides of the ring, leading to either a di-pseudo-axial or a di-pseudo-equatorial conformation. The di-pseudo-equatorial conformation is generally expected to be more stable due to reduced steric hindrance.

Stereoselective Synthesis and Resolution

The synthesis of specific stereoisomers of 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a key challenge. Stereoselective synthetic routes are essential to access pure diastereomers and enantiomers for pharmacological evaluation. A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the C1-C2 bond. Alternatively, racemic mixtures can be synthesized and then resolved using techniques such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography.

A plausible synthetic approach could start from a substituted tetralone, followed by the introduction of the amino and carboxyl functionalities through established organic reactions.

Predicted Spectroscopic Properties

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons (4H): Multiplets in the range of 7.0-7.5 ppm. - C1-H (1H): A doublet or doublet of doublets, with its chemical shift influenced by the electronegativity of the carboxyl group and the stereochemistry. - C2-H (1H): A multiplet, with its chemical shift influenced by the amino group. - C3-H₂ and C4-H₂ (4H): Complex multiplets in the aliphatic region. - -NH₂ and -COOH protons: Broad singlets, exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon (-COOH): ~170-185 ppm.[7] - Aromatic carbons: ~125-140 ppm. - C1 and C2: In the range of 40-65 ppm, with their exact shifts depending on the substituents and stereochemistry. - C3 and C4: In the aliphatic region, typically below 40 ppm. |

| IR | - O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹. - N-H stretch (amine): ~3300-3500 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹.[8] - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak (M⁺): At m/z = 191. - Major Fragmentation: Loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragmentations of the tetralin ring. |

Predicted Physicochemical Properties

The physicochemical properties of 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are crucial for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Characteristics |

| pKa | - Carboxylic acid (-COOH): Expected to be in the range of 2-3, similar to other alpha-amino acids.[9] - Amine (-NH₃⁺): Expected to be in the range of 9-10.[9] |

| Solubility | The molecule is zwitterionic at physiological pH, which generally confers moderate water solubility. Solubility will be lowest at its isoelectric point and higher in acidic or basic solutions. |

| Lipophilicity (LogP) | The predicted LogP is low, suggesting the compound is relatively hydrophilic.[4][5] However, the lipophilicity will be highly dependent on the pH, with the neutral form being more lipophilic than the zwitterionic form. |

Structural Significance in Medicinal Chemistry

The rigid tetrahydronaphthalene scaffold of this amino acid serves to lock the relative positions of the amino and carboxyl groups, as well as any additional substituents. This conformational constraint is a powerful tool in drug design for several reasons:

-

Increased Receptor Affinity and Selectivity: By pre-organizing the pharmacophoric groups in a conformation that is favorable for binding to a specific receptor, the entropic penalty of binding is reduced, potentially leading to higher affinity. The rigid structure can also prevent binding to off-target receptors, thus improving selectivity.

-

Improved Metabolic Stability: The constrained structure can be less susceptible to metabolic degradation compared to more flexible analogues.

-

Scaffold for Peptidomimetics: Incorporation of this amino acid into peptides can induce specific secondary structures, such as turns or helices, which can be crucial for biological activity.

The 2-aminotetralin substructure is a well-known pharmacophore for various G protein-coupled receptors (GPCRs), including serotonin and adrenergic receptors.[1][2][3][10] The addition of a carboxylic acid group at the C1 position introduces a new vector for interaction with biological targets and can be used to mimic the structure of endogenous ligands or to explore new binding interactions.

Conclusion

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a structurally rich molecule with significant potential as a building block in the design of novel therapeutic agents. Its rigid framework, combined with its stereochemical complexity, offers a versatile platform for the development of conformationally constrained probes and drug candidates. A thorough understanding of its structural properties, including stereoisomerism, conformational preferences, and physicochemical characteristics, is paramount for harnessing its full potential in medicinal chemistry. Future research focusing on the synthesis of stereochemically pure isomers and their biological evaluation will undoubtedly open new avenues in drug discovery.

References

-

PubChem. 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Available from: [Link]

-

PubChem. (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. Available from: [Link]

-

PubChem. N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. Available from: [Link]

-

ResearchGate. A Concise Synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from Naphthalene-2,3-diol. Available from: [Link]

-

PubMed. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Available from: [Link]

-

ResearchGate. Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. Available from: [Link]

-

PMC. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Available from: [Link]

-

PubChem. 2-Aminotetralin-2-carboxylic acid. Available from: [Link]

-

PMC. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Fiveable. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubChem. 2-Amino-7-[bis-(2-chloro-ethyl)-amino]-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid. Available from: [Link]

-

OERT. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Semantic Scholar. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available from: [Link]

-

figshare. Development of 2‑Aminotetralin-Type Serotonin 5‑HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5‑HT1A, 5‑HT1B, 5‑HT1D, and 5‑HT1F Receptors. Available from: [Link]

-

Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. Available from: [Link]

-

PubChemLite. 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride. Available from: [Link]

- Google Patents. Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

MDPI. Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Available from: [Link]

-

ACS Publications. Potential psychotomimetics. 2-Amino-1,2,3,4-tetrahydronaphthalene analogs. Available from: [Link]

-

EPFL. pKa Data Compiled by R. Williams. Available from: [Link]

Sources

- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C11H13NO2 | CID 236509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. fiveable.me [fiveable.me]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. epfl.ch [epfl.ch]

- 10. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Conformationally Constrained Atc Amino Acids in Peptide Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The inherent flexibility of natural peptides often results in poor metabolic stability and a lack of receptor subtype selectivity, severely limiting their clinical translation. To overcome this, the incorporation of conformationally constrained non-canonical amino acids (NCAAs) has become a cornerstone of modern peptidomimetic design. This whitepaper provides an in-depth technical analysis of 2-aminotetralin-2-carboxylic acid (Atc) , a highly constrained cyclic analogue of phenylalanine (Phe) and homophenylalanine (Homophe). By restricting the side-chain dihedral angle ( χ1 ), Atc locks the aromatic pharmacophore into specific spatial orientations, drastically altering receptor pocket binding dynamics. Here, we dissect the pharmacological profile of Atc-constrained peptides—specifically focusing on opioid receptor ligands—and provide self-validating experimental workflows for their synthesis and evaluation.

Structural Logic of Atc Constraints

In native peptides, aromatic residues like phenylalanine freely rotate around their χ1 and χ2 dihedral angles, allowing them to sample multiple conformational states. This flexibility often leads to off-target binding across homologous receptor families (e.g., μ , δ , and κ opioid receptors).

The Atc residue addresses this by fusing a tetralin ring system to the α -amino acid backbone. The causality behind utilizing Atc over other constrained analogues, such as Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Aic (2-aminoindan-2-carboxylic acid), lies in its specific steric bulk and ring geometry. While Tic restricts the χ1 angle strictly to +60∘ or −60∘ , Atc functions more as a constrained homophenylalanine, allowing the aromatic ring to project deeper into hydrophobic receptor sub-pockets[1]. Depending on the stereoisomer used—(R)-Atc or (S)-Atc—the side chain is forced into either a gauche(-) or trans conformation. This precise stereochemical control is the fundamental driver of Atc's unique pharmacological profile.

Pharmacological Profiling: The Opioid Receptor Paradigm

The most rigorous validation of Atc's pharmacological utility is found in the development of highly selective opioid receptor agonists.

Delta-Opioid Receptor (DOR) Targeting

Deltorphins are naturally occurring heptapeptides with high affinity for the Delta-Opioid Receptor (DOR). However, achieving absolute selectivity against the Mu-Opioid Receptor (MOR) remains a challenge. By substituting the flexible Phe3 residue in the "message domain" of Deltorphin I and II with Atc, researchers engineered analogs with unprecedented selectivity[2].

Pharmacological assays reveal that both (R)-Atc and (S)-Atc deltorphin analogs act as full agonists with subnanomolar affinity for DOR, while their affinity for MOR drops to the micromolar range[2]. The causality here is structural: the Atc constraint proves that during its interaction with the DOR binding pocket, the side chain of the third residue must adopt a trans conformation at χ1 to achieve optimal binding[2]. Furthermore, substituting the Tyr1 residue with Hat (6-hydroxy-2-aminotetralin-2-carboxylic acid)—a hydroxylated Atc derivative—also yields ligands with subnanomolar IC50 values and massive selectivity ratios toward DOR[3].

Kappa-Opioid Receptor (KOR) Targeting

The spatial orientation of the aromatic ring is equally critical for Kappa-Opioid Receptor (KOR) engagement. In studies modifying the opioid peptide Dynorphin A, substituting Phe4 with (R)-Atc resulted in significantly higher KOR affinity compared to the (S)-Atc isomer[1]. Because Atc structurally mimics a constrained homophenylalanine rather than a standard phenylalanine, the preference for the (R)-Atc isomer indicates that the KOR binding pocket specifically requires the 4th residue to adopt a gauche(-) or trans conformation[1].

Quantitative Pharmacological Data

To illustrate the impact of Atc incorporation, the following table summarizes the comparative binding affinities ( Ki ) and selectivity ratios of Atc-modified deltorphin analogs against wild-type baselines.

| Peptide Analog | Structural Modification | DOR Affinity ( Ki , nM) | MOR/DOR Selectivity Ratio | Functional Profile |

| Deltorphin II (Wild-Type) | None | ~1.5 | ~2,000 | Full Agonist |

| (R)-Atc³-Deltorphin II | Phe3→ (R)-Atc | < 0.5 | > 100,000 | Full Agonist[2] |

| (S)-Atc³-Deltorphin II | Phe3→ (S)-Atc | < 0.5 | > 100,000 | Full Agonist[2] |

| (R)-Hat¹-Deltorphin II | Tyr1→ (R)-Hat | < 1.0 | Highly Selective | Full Agonist[3] |

(Note: Data represents aggregated subnanomolar and micromolar assay thresholds demonstrating the magnitude of selectivity enhancement achieved via Atc constraints[2],[3].)

Mechanistic Visualization

The following diagram maps the logical flow of receptor activation triggered by Atc-constrained peptides.

Fig 1: Mechanistic pathway of Atc-constrained deltorphin analogs activating DOR signaling.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or a mechanistic rationale to verify the success of the procedure.

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) of Atc-Peptides

Because Atc is a highly sterically hindered α,α -disubstituted amino acid, standard SPPS coupling conditions will fail. This protocol uses highly reactive coupling chemistries to force amide bond formation.

-

Resin Preparation & Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling exposes the internal matrix sites, ensuring uniform coupling kinetics.

-

Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Monitor via UV absorbance at 301 nm. Self-Validation: A stable UV plateau confirms complete removal of the Fmoc protecting group.

-

Atc Coupling (Critical Step): Pre-activate 3.0 equivalents of Fmoc-Atc-OH with 2.9 eq of HATU and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF for 3 minutes. Add to resin and agitate for 4 to 16 hours. Causality: HATU generates a highly reactive Atc-OAt ester. The extended time overcomes the steric clash of the tetralin ring.

-

Kaiser Test Validation: Perform a Kaiser test. Self-Validation: A negative result (yellow) confirms complete coupling. If positive (blue), repeat Step 3 using a different coupling reagent (e.g., PyBOP) before proceeding to avoid deletion sequences.

-

Cleavage: Cleave the peptide from the resin using TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Workflow 2: Radioligand Competitive Binding & Functional Assay

To prove that the Atc-peptide is a selective agonist, we must measure both target engagement (binding) and downstream signaling (G-protein activation).

-

Membrane Preparation: Homogenize rat frontal cortex tissue (or CHO cells expressing cloned DOR/MOR) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Causality: This isolates the GPCRs while maintaining their native lipid environment, which is crucial for preserving the true architecture of the binding pocket.

-

Competitive Binding ( Ki Determination): Incubate membranes with a constant concentration of [3H] naltrindole (a highly selective DOR antagonist) and increasing concentrations ( 10−12 to 10−5 M) of the synthesized Atc-peptide[2].

-

Self-Validation: By displacing an antagonist with an agonist, the resulting IC50 shift confirms that the Atc-peptide successfully competes for the exact orthosteric site. Calculate Ki using the Cheng-Prusoff equation.

-

-

[35S]GTPγS Functional Assay: Incubate the Atc-peptide with the membranes in the presence of GDP and [35S]GTPγS [3].

-

Causality & Validation: Agonist binding induces a conformational shift in the receptor, causing the G-protein to exchange GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS . A dose-dependent increase in radioactivity definitively proves the Atc-peptide is a functional agonist, not merely a high-affinity antagonist[3].

-

Sources

Stereochemical Architecture and Pharmacological Profiling of 2-Amino-1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid Isomers

Executive Summary

The rational design of peptidomimetics frequently relies on the incorporation of conformationally constrained non-proteinogenic amino acids to dictate secondary structure and enhance receptor selectivity. 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) is a highly rigid, bicyclic amino acid scaffold that restricts the conformational freedom of the peptide backbone. By locking the ϕ (phi) and ψ (psi) dihedral angles, Atc effectively induces specific spatial trajectories—such as β -turns—that are critical for binding to G-protein-coupled receptors (GPCRs). This whitepaper provides an in-depth technical analysis of the stereochemistry of Atc isomers, the self-validating protocols required for their enantiomeric resolution, and their profound impact on the pharmacological profile of oxytocin (OT) receptor antagonists.

Stereochemical Framework and Conformational Rigidity

The structural core of Atc consists of a tetralin (tetrahydronaphthalene) ring system substituted with a carboxylic acid at the C1 position and an amino group at the C2 position. This architecture generates two adjacent chiral centers, resulting in four distinct stereoisomers.

The relationship between the C1-carboxyl and C2-amino groups defines two diastereomeric pairs of enantiomers:

-

Cis-Isomers: (1R, 2S)-Atc and (1S, 2R)-Atc. In these configurations, the functional groups project onto the same face of the tetralin ring system.

-

Trans-Isomers: (1R, 2R)-Atc and (1S, 2S)-Atc. Here, the functional groups are oriented on opposite faces, leading to a distinct steric profile when integrated into a peptide chain.

Causality in Drug Design: The biological relevance of these isomers stems from their restricted thermodynamics. Unlike flexible linear amino acids, the tetralin ring prevents the rotation of the N−Cα and Cα−C(O) bonds. When a specific Atc enantiomer (e.g., S-Atc) is incorporated into position 2 of an oxytocin antagonist, the rigid bulk of the aromatic ring is forced into a fixed vector. This specific vector either perfectly aligns with the hydrophobic pockets of the target receptor or creates a severe steric clash, thereby driving extreme receptor selectivity[1].

Stereochemical classification of Atc isomers into cis and trans enantiomeric pairs.

Stereoselective Resolution Protocol

Synthesizing pure enantiomers of conformationally constrained amino acids is notoriously difficult due to the steric hindrance of the bicyclic system. A highly validated approach is the indirect separation method, which utilizes chiral derivatizing agents (CDAs) to convert enantiomers into covalently bonded diastereomers that can be resolved on standard achiral stationary phases[2].

For Atc, highlight the efficacy of chloroformate-based CDAs, specifically (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) . FLEC reacts rapidly with the sterically hindered C2-amino group, yielding highly fluorescent and stable diastereomeric carbamates[2].

Step-by-Step Methodology: RP-HPLC Resolution of Atc using FLEC

This protocol acts as a self-validating system: the intrinsic fluorescence of the FLEC tag ensures that only successfully derivatized molecules are detected, eliminating false positives from unreacted precursors.

-

Buffer Preparation: Dissolve the racemic Atc mixture in a 0.1 M borate buffer (pH 8.5). Causality: The alkaline pH ensures the C2-amino group is deprotonated and highly nucleophilic, enabling efficient attack on the chloroformate carbonyl.

-

Chiral Derivatization: Add a 1.5 molar excess of (+)-FLEC dissolved in MS-grade acetone to the buffered Atc solution.

-

Incubation: Stir the reaction mixture continuously at room temperature ( 25∘C ) for 30 minutes. The reaction forms stable, covalently bonded diastereomeric carbamates.

-

Reaction Quenching: Terminate the reaction by adding a quenching agent (e.g., 0.1 M L-proline) to rapidly consume any unreacted (+)-FLEC, preventing background interference during chromatography.

-

Chromatographic Separation: Inject the quenched mixture onto an achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column (e.g., 250×4.6 mm, 5 μ m).

-

Elution & Detection: Utilize an isocratic or shallow gradient elution profile consisting of Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA). Monitor the eluate via a fluorescence detector (Excitation: 260 nm, Emission: 315 nm).

-

Fractionation & Cleavage: Collect the baseline-resolved diastereomeric fractions. If free Atc enantiomers are required for downstream Solid-Phase Peptide Synthesis (SPPS), subject the fractions to mild acidic cleavage to remove the FLEC moiety.

Workflow for the stereoselective resolution of Atc isomers using FLEC derivatization and RP-HPLC.

Pharmacological Applications: Oxytocin Receptor Antagonism

The stereochemistry of Atc plays a definitive role in the development of highly selective peptide antagonists. In a landmark study by, researchers synthesized analogues of oxytocin containing Atc in position 2 to evaluate binding affinities across isolated guinea-pig uterus (Oxytocin receptors) and rat liver/kidney membranes (Vasopressin V1 receptors)[1].

The data demonstrated that while the incorporation of Atc generally decreased overall receptor affinity compared to the flexible D-Trp control, the specific stereochemical configuration of Atc drastically altered the selectivity ratio between the closely related Oxytocin (OT) and Vasopressin (V1) receptors[1].

Quantitative Data Summary

Table 1: Receptor Binding Affinities and Selectivity of Position-2 Substituted Oxytocin Analogues

| Position 2 Substitution | Oxytocin (OT) Receptor Affinity | Vasopressin (V1) Receptor Affinity | OT/V1 Selectivity Ratio |

| D-Trp (Control) | High | High | Low (Non-selective) |

| R-Atc | Somewhat Decreased | Decreased | Moderate |

| S-Atc | Somewhat Decreased | Dramatically Decreased | 44.5 (Highly Selective) |

| R-Car / S-Car | Dramatically Decreased | High (Similar to parent) | Very Low |

(Note: Data synthesized from Tóth et al., 1999[1]. "Car" refers to 1,2,3,4-tetrahydro- β -carboline-1-carboxylic acid).

Mechanistic Impact on Receptor Selectivity

The causality behind the remarkable OT/V1 selectivity of the S-Atc analogue lies in the spatial topography of the receptor binding pockets. The Oxytocin and Vasopressin V1 receptors share high sequence homology, making it notoriously difficult to design ligands that bind exclusively to one over the other.

When the S-configuration of Atc is placed at position 2 of the oxytocin antagonist pharmacophore, the rigid tetralin ring projects its bulk into a specific spatial quadrant. This vector is tolerably accommodated by the Oxytocin receptor's binding pocket (resulting in only a "somewhat decreased" affinity). However, this exact spatial projection creates a severe steric clash within the Vasopressin V1 receptor pocket, effectively abolishing binding ("dramatically decreased" affinity)[1]. Conversely, the R-Atc isomer projects the bulk into a different quadrant that is equally penalized by both receptors, resulting in moderate, non-clinically useful selectivity[1].

Conclusion

The 2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) scaffold exemplifies the power of stereochemical constraint in modern drug design. By understanding the distinct spatial vectors generated by its cis and trans isomers, and by employing robust, self-validating chiral derivatization protocols like FLEC-HPLC for enantiomeric resolution, researchers can engineer peptidomimetics with exquisite receptor selectivity. The S-Atc isomer's ability to drive a 44.5-fold selectivity for the Oxytocin receptor over the Vasopressin V1 receptor remains a textbook example of how rigidified stereocenters can exploit minute topological differences between homologous GPCRs.

References

-

Tóth GK, Bakos K, Penke B, Pávó I, Varga C, Török G, Péter A, Fülöp F. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2. Bioorganic & Medicinal Chemistry Letters. 1999 Mar 8;9(5):667-72. URL:[Link]

-

Ilisz I, Berkecz R, Péter A. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis. 2008 May 12;47(1):1-15. URL:[Link]

Sources

- 1. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Potential of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (Atc) Derivatives in Peptide Drug Design

Executive Summary

The development of highly selective G-protein-coupled receptor (GPCR) modulators often requires the transition from flexible endogenous peptides to rigidified peptidomimetics. 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) is a conformationally constrained, non-proteinogenic amino acid that serves as a critical building block in this paradigm. By incorporating the Atc scaffold into peptide sequences—most notably as a substitute for Tyrosine at position 2 of oxytocin (OT)—drug development professionals can lock the peptide backbone and side-chain dihedral angles. This structural rigidification converts endogenous agonists into potent, highly selective competitive antagonists. This whitepaper details the structural rationale, biological activity, and self-validating experimental workflows required to synthesize and evaluate Atc-derived therapeutics, specifically focusing on their application as tocolytics (anti-preterm labor agents) [1].

Structural Biology and Chemical Rationale

In native oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), the Tyrosine residue at position 2 is highly flexible. Upon binding to the oxytocin receptor (OXTR), this flexibility allows the aromatic side chain to adopt a specific spatial orientation that triggers the conformational shift in the GPCR required for Gq/11 protein coupling and subsequent signal transduction.

The Atc derivative features a tetrahydronaphthalene ring system that covalently tethers the aromatic ring to the α -carbon via a fused bicyclic aliphatic structure.

-

Causality of Constraint: This fusion severely restricts the χ1 and χ2 dihedral angles. When Atc is substituted at position 2, the peptide retains the necessary pharmacophore elements to bind the OXTR pocket (high affinity) but is sterically prohibited from adopting the agonist conformation. Consequently, it acts as a competitive antagonist, occupying the receptor without initiating intracellular calcium release.

-

Stereochemical Impact: The biological activity is highly dependent on the absolute configuration of the Atc α -carbon. The spatial projection of the aromatic system in the S-Atc isomer optimally aligns with the OXTR binding pocket while sterically clashing with the highly homologous Vasopressin V1 receptor pocket, driving unprecedented receptor subtype selectivity.

Mechanism of Atc-oxytocin analogues acting as OXTR antagonists to induce tocolysis.

Biological Activity: Receptor Selectivity Profiling

A persistent challenge in neurohypophyseal hormone drug design is the high sequence homology between the Oxytocin receptor (OXTR) and Vasopressin receptors (V1a, V1b, V2). Off-target binding to V1a receptors causes severe vasoconstriction, while V2 binding causes antidiuresis—both highly undesirable in pregnant patients experiencing preterm labor.

Radioligand binding assays on isolated guinea-pig uterus (OXTR) and rat liver plasma membranes (V1) reveal that while both R- and S-Atc isomers exhibit somewhat decreased absolute binding affinity to the oxytocin receptor compared to native oxytocin, the S-Atc substituted analogue demonstrates a dramatic decrease in V1 receptor affinity [1]. This differential thermodynamic binding profile results in a remarkably high OT/V1 receptor selectivity ratio of 44.5, making the S-Atc derivative an ideal candidate for targeted tocolytic therapy without cardiovascular liabilities.

Quantitative Data: Comparative Binding Profile

The following table summarizes the structure-activity relationship (SAR) data for conformationally constrained position-2 oxytocin analogues:

| Peptide Analogue | Pos 2 Configuration | OXTR Affinity (Relative) | V1 Receptor Affinity (Relative) | OT/V1 Selectivity Ratio |

| Native Oxytocin | L-Tyr | 1.00 (Reference) | 1.00 (Reference) | 1.0 |

| Atc-Oxytocin | R-Atc | Decreased | Decreased | Moderate |

| Atc-Oxytocin | S-Atc | Moderately Decreased | Dramatically Decreased | 44.5 |

| Car-Oxytocin * | R/S-Car | Dramatically Decreased | Maintained | Low |

*Car = 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acid. Data synthesized from comparative radioligand binding assays [1].

Self-Validating Experimental Workflows

Because Atc is typically synthesized as a racemate, incorporating it into Solid-Phase Peptide Synthesis (SPPS) yields a diastereomeric mixture of peptides. To ensure scientific integrity, the workflow must be a self-validating system: the peptides must be separated preparatively, and their absolute stereochemistry must be analytically proven post-separation using chiral derivatizing agents like FLEC [2].

Workflow for synthesis, stereochemical assignment via FLEC, and biological profiling of Atc peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Atc-Analogues

-

Causality: The bulky tetrahydronaphthalene ring of Atc creates severe steric hindrance during peptide bond formation. Standard carbodiimide coupling is insufficient and will lead to deletion sequences. High-efficiency uronium salts (HATU) with a highly reactive leaving group (HOAt) must be utilized.

-

Methodology:

-

Swell Rink Amide AM resin (0.6 mmol/g loading) in DMF for 30 minutes.

-

Perform iterative Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

-

For standard amino acids, couple using 3 eq. Fmoc-AA-OH, 3 eq. DIC, and 3 eq. HOBt for 1 hour.

-

For the rac-Atc coupling: Utilize 3 eq. Fmoc-rac-Atc-OH, 2.9 eq. HATU, and 6 eq. DIEA. Extend coupling time to 4 hours to overcome steric bulk.

-

Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The use of Triisopropylsilane (TIS) is critical to scavenge carbocations and prevent the alkylation of the Cysteine residues.

-

Precipitate the crude diastereomeric peptide mixture in cold diethyl ether.

-

Protocol 2: Stereochemical Resolution and Assignment via FLEC

-

Causality: Preparative RP-HPLC will separate the two peptide diastereomers (Peak A and Peak B) based on subtle hydrophobicity differences, but it cannot identify which peak contains R-Atc and which contains S-Atc. To validate the configuration, an aliquot of each purified peptide must be hydrolyzed to release the free amino acids, which are then reacted with a chiral derivatizing agent, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form fluorescent diastereomers that can be compared against known standards [2].

-

Methodology:

-

Preparative Separation: Subject the crude peptide to preparative RP-HPLC (C18 column, gradient of 10-60% Acetonitrile in 0.1% TFA over 45 mins). Collect Peak A and Peak B separately.

-

Hydrolysis: Take a 100 µg aliquot of Peak A. Hydrolyze in 6N HCl at 110°C for 24 hours in a sealed, evacuated ampoule.

-

Derivatization: Dry the hydrolyzate, reconstitute in 100 µL of 0.2 M borate buffer (pH 8.5). Add 100 µL of 5 mM FLEC in acetone. React at room temperature for 30 minutes.

-

Analytical Assignment: Analyze the FLEC-derivatized amino acids via analytical HPLC with fluorescence detection ( λex = 260 nm, λem = 315 nm). Compare the retention time of the FLEC-Atc peak against synthetic standards of FLEC-R-Atc and FLEC-S-Atc to definitively assign the stereochemistry of the bulk peptide.

-

Protocol 3: Radioligand Receptor Binding Assay

-

Causality: To prove that the Atc-peptide acts as a selective antagonist, it must competitively displace native oxytocin from OXTR without displacing vasopressin from V1 receptors.

-

Methodology:

-

Membrane Preparation: Homogenize isolated guinea-pig uterus (for OXTR) and rat liver (for V1) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Centrifuge at 40,000 × g for 30 minutes to isolate the plasma membrane fraction.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-oxytocin (or [³H]-vasopressin for V1), and varying concentrations of the purified Atc-peptide ( 10−10 to 10−5 M). Incubate at 22°C for 60 minutes to reach thermodynamic equilibrium.

-

Filtration & Quantification: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with cold buffer.

-

Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate IC₅₀ values via non-linear regression and convert to Ki values using the Cheng-Prusoff equation to determine the exact OT/V1 selectivity ratio.

-

References

-

Synthesis of Oxytocin Antagonists Containing Conformationally Constrained Amino Acids in Position 2. PubMed / National Institutes of Health. Available at:[Link]

-

Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Academia.edu. Available at:[Link]

solid-phase peptide synthesis protocol using 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Application Notes and Protocols

Topic: Solid-Phase Peptide Synthesis Protocol for Incorporating 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Strategic Incorporation of the Constrained Mimetic 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (Atc) via Fmoc-Based Solid-Phase Peptide Synthesis

Introduction: The Role of Conformational Constraint in Peptide Drug Design

The rational design of peptide-based therapeutics often requires the introduction of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and lack of receptor selectivity.[1] Conformational constraint is a powerful strategy to lock a peptide into a specific, biologically active secondary structure (e.g., β-turn, α-helix). 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) is a sterically hindered, cyclic amino acid analogue. Its rigid bicyclic structure serves as an excellent scaffold for inducing specific turns and restricting the conformational freedom of the peptide backbone, potentially leading to enhanced binding affinity and biological activity.

However, the very feature that makes Atc valuable—its steric bulk—presents significant challenges during chemical synthesis.[2] Standard solid-phase peptide synthesis (SPPS) protocols are often inefficient for coupling such hindered residues, leading to low yields, sequence deletions, and difficult purifications.[3] This guide provides a robust, field-tested protocol for the successful incorporation of Fmoc-Atc-OH into a growing peptide chain using Fmoc-based SPPS, with a focus on overcoming the challenges posed by its steric hindrance.

Core Principles of Fmoc-SPPS

Fmoc-based SPPS is an iterative process performed on an insoluble resin support.[4][5] The C-terminal amino acid is first anchored to the resin.[6] Each synthesis cycle consists of two key steps:

-

Deprotection: The Nα-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This exposes a free amine for the next coupling step.

-

Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide to form a new peptide bond.[7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[8]

The Challenge of Incorporating Atc: Steric Hindrance

The primary obstacle in coupling Fmoc-Atc-OH is the steric hindrance around its α-carbon and amino group. This bulkiness significantly slows down the reaction kinetics of peptide bond formation.[9] Traditional coupling reagents, such as carbodiimides (DCC, DIC), are often too slow and inefficient, resulting in incomplete reactions.[2] This necessitates the use of more potent activating reagents and optimized reaction conditions to drive the coupling to completion.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier | Purpose |

| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading | Solid support for peptide amide synthesis |

| Fmoc-Protected Amino Acids | High purity, SPPS grade | Standard peptide building blocks |

| Fmoc-Atc-OH | Custom synthesis or specialized supplier | Sterically hindered building block |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and reactions |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent for washing and resin swelling |

| Piperidine | Reagent grade | Fmoc deprotection agent |

| HATU (Primary Recommendation) | High purity | Potent coupling reagent for hindered amino acids |

| HCTU or PyBOP (Alternatives) | High purity | Alternative potent coupling reagents |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Base for activation step |

| Trifluoroacetic Acid (TFA) | Reagent grade | Cleavage and final deprotection |

| Triisopropylsilane (TIS) | Reagent grade | Cation scavenger |

| Water (H₂O) | HPLC grade | Scavenger |

| Diethyl Ether (Cold) | Anhydrous, reagent grade | Peptide precipitation |

| Acetonitrile (ACN) | HPLC grade | HPLC mobile phase |

Experimental Workflow

-

Place the desired amount of Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[4]

-

Drain the DMF and wash the resin thoroughly with DMF (3x) and DCM (3x), then DMF (3x) to ensure it is clean and well-solvated.

-

Add a 20% piperidine in DMF solution to the swollen resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10]

-

Drain the solution and wash the resin extensively with DMF (5-7x) to remove all traces of piperidine.

This step is for all amino acids in the sequence except for Fmoc-Atc-OH.

-

In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq. relative to resin loading) by dissolving it in DMF with HCTU (3.9 eq.) and DIPEA (8 eq.). Let it stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 45-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Optional but Recommended: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (double coupling) is required.

This protocol is designed to overcome the high steric barrier of Atc.

-

Reagent Preparation: In a separate vial, prepare the activation solution for Fmoc-Atc-OH (4 eq.). Dissolve it in DMF with HATU (3.9 eq.).[11] Add DIPEA (8 eq.) to initiate the activation. Allow this pre-activation to proceed for 5 minutes.[12]

-

First Coupling: Add the activated Fmoc-Atc-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 2 to 4 hours at room temperature. A standard 1-hour coupling is often insufficient.[9]

-

Drain the coupling solution and wash the resin thoroughly with DMF (5x).

-

Mandatory Monitoring: Perform a Kaiser test. Due to the hindered nature of Atc, it is highly likely that the first coupling will be incomplete (a blue bead color indicates free amines).

-

Second Coupling (Double Coupling): If the Kaiser test is positive, repeat steps 1-4 immediately with a fresh solution of activated Fmoc-Atc-OH.[9]

-

After the second coupling, wash the resin again with DMF (5x) and perform another Kaiser test. The test should now be negative (yellow/clear beads), indicating the reaction is complete.

Repeat steps 2.2 (Deprotection) and 2.3 (Standard Coupling) or 2.4 (Atc Coupling) for each amino acid in your sequence until the full peptide is assembled.

-

After the final coupling, perform a final Fmoc deprotection (Step 2.2) to remove the N-terminal Fmoc group.

-

Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (5x) to remove DMF.

-

Dry the resin under a high vacuum for at least 1 hour to remove all residual solvent.[8]

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For most peptides, a mixture of 95% TFA / 2.5% H₂O / 2.5% TIS is sufficient.[13]

-

Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water act as scavengers to quench reactive cationic species generated during deprotection, preventing unwanted modification of sensitive residues like Trp or Met.[13]

-

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide) and agitate at room temperature for 2-3 hours.[8]

-

Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

-

Rinse the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide using reverse-phase HPLC.

Visualizations and Data

Key Reagent Quantities for Coupling

| Reagent | Equivalents (eq.) vs. Resin Loading | Purpose |

| Fmoc-Amino Acid | 4.0 | Building Block |

| HATU / HCTU | 3.9 | Activating Agent |

| DIPEA | 8.0 | Activation Base |

| Piperidine | 20% v/v in DMF | Fmoc Deprotection |

| TFA / H₂O / TIS | 95% / 2.5% / 2.5% v/v | Cleavage & Side-Chain Deprotection |

Diagrams

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Sources

- 1. blog.mblintl.com [blog.mblintl.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Knowledge Center Archive - Bachem [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. peptide.com [peptide.com]

- 12. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

RP-HPLC separation methods for Atc diastereomeric mixtures

An Application Note and Protocol for the RP-HPLC Separation of Diastereomeric Mixtures

Topic: A Systematic Approach to Developing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation Methods for Diastereomeric Mixtures, Featuring Atorvastatin as a Model Compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The separation of diastereomers is a critical task in pharmaceutical development and quality control, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. While enantiomers require chiral environments for separation, diastereomers possess distinct physicochemical properties, allowing for their resolution on conventional achiral stationary phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note provides an in-depth guide to the principles and practices of developing robust RP-HPLC methods for separating diastereomeric mixtures. We will use Atorvastatin, a widely prescribed hypolipidemic agent with multiple chiral centers, as a practical model to illustrate the method development process, from initial screening to final optimization.

Introduction: The Challenge of Stereoisomers

In drug development, the three-dimensional structure of a molecule is paramount. Stereoisomers, which share the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can have profoundly different biological activities[1]. Diastereomers are stereoisomers that are not mirror images of each other[1]. Unlike enantiomers, they have different physical properties, such as solubility, melting points, and boiling points. This distinction is fundamental to their chromatographic separation.

These differences in physical properties mean that diastereomers can be separated using standard, achiral HPLC columns[2][3]. The goal of method development is to exploit these subtle differences to achieve baseline resolution. The successful separation and quantification of diastereomeric impurities are often mandated by regulatory agencies to ensure the safety and efficacy of a drug product.

This guide will walk through a systematic approach to developing such a method using RP-HPLC, the workhorse of modern pharmaceutical analysis.

The Principle of RP-HPLC Separation of Diastereomers

The separation of diastereomers on an achiral RP-HPLC column is based on differences in their interactions with the stationary and mobile phases[4]. The key factors are:

-

Differential Hydrophobicity: Even minor differences in the three-dimensional shape of diastereomers can alter their overall hydrophobicity. This affects how strongly they adsorb to the non-polar stationary phase (e.g., C18), leading to different retention times[5].

-

Steric Interactions: The unique spatial arrangement of functional groups in each diastereomer can lead to different steric interactions with the bonded phase of the column, influencing retention and selectivity.

-

Dipole Moments and Polarity: Diastereomers can have different dipole moments, affecting their relative solubility and partitioning between the polar mobile phase and the non-polar stationary phase[5].

The objective of method development is to manipulate the chromatographic system—column chemistry, mobile phase composition, and temperature—to maximize the differences in these interactions and achieve separation.

A Systematic Workflow for Method Development

A structured approach is crucial for efficiently developing a robust separation method. The process involves initial screening of primary parameters followed by fine-tuning for optimization.

Below is a workflow diagram illustrating the key stages of developing an RP-HPLC method for diastereomer separation.

Caption: Workflow for RP-HPLC Method Development.

Detailed Application Protocol: Atorvastatin Diastereomers

This section provides a model protocol for the separation of Atorvastatin diastereomers. This method is designed as a starting point and should be optimized for specific laboratory instrumentation and sample matrices.

Sample and Reagent Preparation

-

Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the Atorvastatin diastereomeric mixture in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

-

Sample Solution Preparation: Prepare the sample containing Atorvastatin in the same manner as the standard solution.

Rationale: The pH of the mobile phase is controlled with a buffer to ensure consistent ionization of the analyte, which is crucial for reproducible retention times[4][6]. Using the mobile phase as the diluent helps to prevent peak distortion caused by solvent mismatch effects[7].

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC system.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile |

| Gradient Program | 0-5 min: 40% B5-25 min: 40% to 60% B25-26 min: 60% to 40% B26-30 min: 40% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Rationale: A C18 column is a good first choice for reversed-phase separations due to its wide applicability[7][8]. A gradient elution is employed to effectively resolve closely eluting diastereomers while minimizing run time. Temperature is controlled because it can significantly impact selectivity[7][9]. The detection wavelength of 260 nm is chosen based on the UV absorbance maximum for Atorvastatin[1].

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the standard solution multiple times and evaluating the system suitability parameters.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 between diastereomer peaks |

| Tailing Factor (T) | ≤ 2.0 for all peaks |

| Theoretical Plates (N) | ≥ 2000 |

| Relative StandardDeviation (RSD%) of Peak Areas | ≤ 2.0% (from 5 replicate injections) |

Rationale: System suitability tests ensure that the analytical system is performing as expected and is capable of delivering accurate and reproducible results. The resolution value is particularly critical for diastereomer separation to ensure accurate quantification[10].

Key Considerations in Method Optimization

Stationary Phase Selection

While C18 columns are a common starting point, other stationary phases can offer different selectivities. For aromatic compounds like Atorvastatin, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase might provide enhanced resolution through π-π interactions[7]. It is often beneficial to screen a few columns with different chemistries during initial development[11][12].

Mobile Phase Composition

-

Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity[12]. ACN is generally a stronger solvent and provides lower backpressure, while MeOH can offer different selectivity due to its protic nature. It is advisable to test both during development[6].

-

pH Control: For ionizable compounds, the pH of the mobile phase is one of the most powerful tools to adjust retention and selectivity[4]. Analyzing the analyte at a pH where it is in a single ionic form (either fully protonated or deprotonated) generally leads to sharper peaks and better reproducibility.

Temperature

Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter retention times and, more importantly, selectivity. Analyzing samples at different temperatures (e.g., 25°C, 35°C, 45°C) can sometimes be the key to resolving difficult-to-separate peaks[7].

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Resolution (Rs < 1.5) | - Inappropriate mobile phase composition- Wrong column chemistry- Gradient is too steep | - Optimize mobile phase pH and organic modifier percentage[4][12].- Screen different stationary phases (e.g., Phenyl, PFP)[7].- Decrease the gradient slope (make it shallower). |

| Peak Tailing | - Secondary interactions with silanol groups- Column overload- Sample solvent stronger than mobile phase | - Add a basic modifier like triethylamine (0.1%) to the mobile phase for basic analytes[7].- Reduce sample concentration or injection volume[7].- Dissolve the sample in the initial mobile phase[7]. |

| Peak Fronting | - Column overload- Sample solvent stronger than mobile phase | - Reduce sample concentration or injection volume[7].- Ensure the sample solvent is weaker than or matches the initial mobile phase. |

| Irreproducible Retention Times | - Inadequate column equilibration- Unstable column temperature- Mobile phase pH drift | - Increase column equilibration time between runs.- Use a column thermostat and ensure it is stable.- Use a buffer and prepare fresh mobile phase daily[6]. |

Conclusion

The separation of diastereomers by RP-HPLC is an achievable but often challenging task that requires a systematic and logical approach to method development. By understanding the principles of retention and carefully optimizing key parameters such as stationary phase, mobile phase composition, and temperature, robust and reliable methods can be developed. The provided workflow and model protocol for Atorvastatin serve as a comprehensive guide for researchers tackling similar separation challenges, ultimately ensuring the quality and safety of pharmaceutical products.

References

-

ISCA. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Retrieved from [Link]

-

Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Retrieved from [Link]

-

Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

-

Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Retrieved from [Link]

-

Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

-

ResearchGate. (2018). Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)? If so, any suggestions for columns to try?. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

-

Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. Retrieved from [Link]

-

ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 3. researchgate.net [researchgate.net]

- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. hplc.eu [hplc.eu]

- 12. researchgate.net [researchgate.net]

Application Note: Chiral Derivatization of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) for Chromatographic Enantioseparation

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Mechanistic rationale, step-by-step protocols, and system validation for the enantiomeric resolution of conformationally constrained cyclic amino acids.

Scientific Rationale & Context

The incorporation of conformationally constrained amino acids into peptide sequences is a proven strategy to enhance receptor selectivity and metabolic stability in drug development. A prime example is 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (Atc) , a highly rigid, bicyclic unnatural amino acid utilized in the synthesis of potent oxytocin antagonists[1].

Because the stereochemistry at the α -carbon of Atc dictates the biological activity and receptor binding affinity of the resulting peptide, determining the enantiomeric excess (ee) of the starting Atc material (R- vs. S-enantiomer) is a critical quality control step[1]. However, direct enantioseparation of Atc on Chiral Stationary Phases (CSPs) often suffers from poor peak shape and low sensitivity.

Pre-column chiral derivatization resolves this by reacting the enantiomeric mixture with a homochiral derivatizing agent (CDA). This transforms the enantiomers into covalently bonded diastereomers, which possess distinct physicochemical properties and can be baseline-resolved on standard, highly efficient achiral reversed-phase (RP) columns (e.g., C18)[2].

Logical workflow from peptide synthesis to Atc enantiomeric purity analysis.

Mechanistic Causality of CDA Selection

Derivatizing Atc presents a unique steric challenge. The α -amine is highly shielded by the bulky tetrahydronaphthalene ring system. Consequently, bulky isothiocyanates (like GITC) often fail to achieve complete derivatization due to steric exclusion[2]. To overcome this, two specific CDAs are recommended:

-

FLEC [(+)-1-(9-fluorenyl)ethyl chloroformate]: FLEC is an exceptionally reactive chloroformate that forms highly stable, fluorescent urethane derivatives. It is specifically cited in literature as the optimal choice for resolving Atc enantiomers due to its ability to overcome the steric hindrance of the tetralin ring under mild conditions[2][3].

-

FDAA[Marfey's Reagent; 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide]: The gold standard for general amino acid analysis. FDAA reacts via nucleophilic aromatic substitution. While the reaction requires heat to overcome Atc's steric drag, it produces strongly UV-absorbing (340 nm) and MS-compatible diastereomers with excellent chromatographic resolution due to rigidifying intramolecular hydrogen bonds[4][5].

Experimental Workflows & Protocols

Step-by-step experimental workflow for the chiral derivatization of Atc.

Protocol A: FLEC Derivatization (Optimized for Fluorescence Detection)

This protocol is highly sensitive and ideal for trace enantiomeric impurity profiling.

-

Sample Preparation: Dissolve the Atc sample in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of 1 mM.

-

Causality: The α -amine of Atc must be deprotonated to act as a nucleophile. The borate buffer maintains the pH above the amine's pKa without causing rapid hydrolysis of the FLEC reagent[3].

-

-

Reagent Addition: Add 50 µL of a 5 mM solution of (+)-FLEC in anhydrous acetone to 50 µL of the Atc solution.

-

Causality: Acetone acts as a miscible co-solvent, solubilizing the highly hydrophobic fluorenyl group of FLEC while enabling interaction with the aqueous Atc.

-

-

Incubation: Vortex thoroughly and incubate at 25°C (room temperature) for 15 minutes.

-

Causality: Chloroformates are highly reactive. Elevated temperatures are unnecessary and actively detrimental, as they accelerate the competing hydrolysis of FLEC into its corresponding alcohol.

-

-

Quenching: Add 20 µL of 0.1 M HCl to the mixture.

-

Causality: Acidification immediately halts the reaction by protonating any remaining unreacted amines and stabilizes the formed urethane diastereomers for HPLC injection.

-

Protocol B: FDAA (Marfey's Reagent) Derivatization (Optimized for UV/MS)

This protocol provides robust, high-capacity derivatization suitable for LC-MS/MS confirmation.

-

Sample Preparation: Dissolve Atc in 50 µL of 1 M NaHCO 3 (target analyte concentration: 2 mM).

-

Causality: Bicarbonate provides a gentle alkaline environment (pH ~8.5) that facilitates nucleophilic aromatic substitution while protecting the dinitrophenyl group of FDAA from hydroxide-induced degradation[5].

-

-

Reagent Addition: Add 100 µL of 1% (w/v) FDAA in acetone.

-

Causality: A significant molar excess of FDAA is required to drive the reaction to completion against the severe steric hindrance of the tetralin ring[4].

-

-

Incubation: Incubate the mixture at 40°C for 45 minutes in the dark.

-

Causality: Unlike FLEC, FDAA requires thermal activation energy to overcome the steric drag of Atc. Darkness is mandatory to prevent photo-degradation of the nitro groups on the reagent[5].

-

-

Quenching & Dilution: Add 20 µL of 2 M HCl to quench, then dilute with 200 µL of 50% Acetonitrile/Water containing 0.1% Formic Acid.

-

Causality: Acidification prevents post-derivatization racemization. Diluting in the mobile phase starting conditions prevents solvent-shock peak broadening upon injection[4].

-

Data Presentation & Chromatographic Parameters

To ensure reproducibility, the quantitative parameters for the analytical runs are summarized below.

Table 1: Comparative Attributes of CDAs for Atc Analysis

| Parameter | (+)-FLEC | FDAA (Marfey's Reagent) |

| Reaction Mechanism | Chloroformate Acylation | Nucleophilic Aromatic Substitution |

| Reaction Conditions | 25°C, 15 min | 40°C, 45 min |

| Primary Detection | Fluorescence (Ex: 260 nm, Em: 315 nm) | UV/Vis (340 nm) / ESI-MS (Negative Mode) |

| Sensitivity Limit | Low femtomole | Low picomole |

| Steric Tolerance | Excellent (Highly reactive) | Moderate (Requires heat) |

Table 2: Optimized RP-HPLC Gradient Conditions

| Time (min) | % Mobile Phase A (0.1% TFA in H 2 O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 80 | 20 | 1.0 |

| 5.0 | 80 | 20 | 1.0 |

| 25.0 | 40 | 60 | 1.0 |

| 30.0 | 10 | 90 | 1.0 |

| 35.0 | 80 | 20 | 1.0 |

Note: Separations are typically performed on a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) maintained at 30°C.

Self-Validating System & Quality Control

To ensure the trustworthiness of the analytical results, the following self-validating controls MUST be integrated into the workflow:

-

Reagent Blank (Negative Control): Perform the exact derivatization protocol replacing the Atc sample with pure buffer.

-

Rationale: Both FLEC and FDAA undergo partial hydrolysis (forming FLEC-alcohol and Marfey's-OH, respectively). The blank run identifies these hydrolysis peaks, ensuring they do not co-elute with the Atc diastereomers.

-

-

Homochiral Spike (Positive Control): Spike the racemate sample with a known standard of pure L-amino acid (or the specific synthesized Atc enantiomer).

-

Rationale: Derivatization with homochiral CDAs usually results in the L-amino acid derivative (or its steric equivalent) eluting before the D-isomer on a C18 column due to spatial orientation and hydrophobic shielding[5]. Spiking confirms the absolute elution order.

-

-

Internal Standard (IS): For quantitative LC-MS/MS (Protocol B), spike the initial sample with 100 µM of 13 C-labeled D-Alanine prior to derivatization[4].

-

Rationale: Normalizes variations in derivatization efficiency and ionization suppression during MS analysis.

-

References

- Ilisz, I., et al. "Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review." Journal of Pharmaceutical and Biomedical Analysis 47 (2008) 1–15.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjfYEENRPM2iimE-P_0bPlpKcY3AvW7BZERTKNIafz8arnPJY989a666Zk_nChmzai__1CSNF--B8dQuW6fWICreB3AOP50nQlYXWM6ZRlsWbGBiayZwTr_gdRyx-s-6eNygYS07uIJZCf6hYSCJ7zgRTk6ox0VF-mKI3j149A5R40_ZL6i9ec_FG1V0IaW9CK4B8OL7vSWdlvmaLYB6G2BVbKYkBTjSUyHJEnRMiXDXsofngoP351rVHW-LaZ_Cdd4ZYCI6EIVVAOToW-JIUMnc12O5qICM18BI3KE2POA0Sd7g==]

- Tóth, G., et al. "Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2." Bioorganic & Medicinal Chemistry Letters (1999).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElCoAzxkH2aIfSlh8YrXch_wa_glegfqC-dWMw_GMWREBmaP800HZsAZKcb8VIvRnW5cG-iOME7nbtUKVH5hMhBLUUlqapI13hcWu4ZR64hXvTyB3X85VNRUZWifT_S7HpguIh]

- Bhushan, R., et al. "Marfey's reagent for chiral amino acid analysis." Amino Acids (2004).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1graQWH7vs0qay-gRMa-m8v1oSjv49jxb7xKopsnL3wulUGCRRHMIIgHcCZVm7MoA3MoIsf58IR3fSfMFiNKLD3Zaph8Zh6f56GFF_FPN4ld9l3HlxMLGi7wnWcewFWKKRGoZq24rq4STwEnTnn9USMS2s8XJ4-C9BIACIIDYHHo_cYpjRUYr2-qGkR0PkNRB5SnX9sYl-Zxqzr-IgDzT66eQm-fCqidyZ2h7FTG9C6FhveU=]

- "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers." Journal of the American Society for Mass Spectrometry (2018).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEcxBLXvKb4HEMKusYQeIMn1OOkfTFZ47b6xJ5_OXszoOXFQpNsReOGvtGGfUk7-ogX6EqRbH4_Dp4aJLu2H7BzWQZrnA1qvTIjgMXvhhogMjQbJ1HgbqEca76xBcNAhgr_a_f8IqThIMtm6Ci]

- Büschges, R., et al. "Micellar Liquid Chromatography for Enantioseparation of β-adrenolytics..." Journal of Chromatography A (1996).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhV3L7FZhQL0fkKNaqooY_rZKlFmkpc5qhGKfEMd_Xe34SzZ8oypMzLZUpCQvEQsvqbePo2rMjeebzcA4191yEnSkmsLPmdJk9ndHGSTzYNzy83WJXrHNJKoWNuuM4xlWrreltp_VPJRhscWW5NaGBylxg6Q7V33EZ16zbxxgJpCnfTyzW]

Sources

- 1. Synthesis of oxytocin antagonists containing conformationally constrained amino acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ovid.com [ovid.com]

enantioseparation of Atc using micellar liquid chromatography

Application Note & Protocol Guide: Enantioseparation of 2-Aminotetralin-2-Carboxylic Acid (Atc) Using Green Micellar Liquid Chromatography

Executive Summary

The unnatural amino acid 2-aminotetralin-2-carboxylic acid (Atc) is a sterically constrained, cyclic analog widely utilized in the design of peptidomimetics to lock peptide conformations and enhance target receptor selectivity[1]. Because the pharmacological efficacy of these synthetic peptides is strictly dictated by their stereochemistry, the rigorous assessment of Atc enantiomeric purity is a critical quality attribute in drug development.

Historically, enantioseparation relied on expensive Chiral Stationary Phases (CSPs) and toxic organic mobile phases[1]. This application note details a highly efficient, eco-friendly indirect enantioseparation strategy. By utilizing pre-column derivatization with an activated chiral reagent followed by Micellar Liquid Chromatography (MLC), we achieve baseline resolution of Atc enantiomers on a standard C18 column while replacing hazardous organic solvents with a biodegradable, surfactant-based aqueous mobile phase[2].

Mechanistic Insights: The Green Chemistry of MLC

Micellar Liquid Chromatography (MLC) represents a paradigm shift in green analytical chemistry. By utilizing aqueous solutions of surfactants above their Critical Micelle Concentration (CMC), MLC eliminates the need for volatile, toxic organic modifiers like acetonitrile or methanol[2].

The Three-Phase Partitioning Model

Unlike traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which relies on a simple two-phase equilibrium, MLC operates on a complex three-phase partitioning model [3]. The analyte dynamically partitions between:

-

The bulk aqueous phase.

-

The stationary phase (a C18 column dynamically modified by adsorbed surfactant monomers).

-

The micellar pseudophase (mobile surfactant aggregates).

This unique microenvironment provides highly tunable selectivity, allowing for the separation of complex diastereomeric mixtures that would otherwise co-elute in standard RP-HPLC[3].

Caption: The three-phase partitioning mechanism governing analyte retention in Micellar Liquid Chromatography.

Rationale for Mixed Micellar Systems

For the separation of Atc diastereomers, a mixed micellar system utilizing Sodium Dodecyl Sulfate (SDS) and Brij-35 is employed. While the anionic SDS provides the primary hydrophobic core for partitioning, its negatively charged sulfate headgroups can induce excessive electrostatic repulsion with the carboxylic acid moiety of Atc. The incorporation of the non-ionic surfactant Brij-35 intercalates into the SDS micelles, attenuating the surface charge density. This synergistic effect significantly improves mass transfer kinetics, eliminates peak tailing, and enhances overall resolution[4].

Experimental Design & Workflow

Direct separation of Atc on CSPs is often hindered by the analyte's high polarity and lack of strong chromophores[1]. To circumvent this, we employ an indirect enantioseparation approach. Racemic Atc is derivatized pre-column using an activated chiral derivatizing agent (CDA), specifically the N-hydroxysuccinimide (NHS) ester of (S)-ketoprofen[2][5].

This derivatization serves a dual purpose:

-

Diastereomer Formation: It converts the Atc enantiomers into diastereomeric amides, which possess distinct physicochemical properties and can be resolved on an achiral C18 column[6].

-

Detection Enhancement: The ketoprofen moiety introduces a strong UV-absorbing chromophore, drastically lowering the Limit of Detection (LOD)[4].

Caption: Workflow for the indirect enantioseparation of racemic Atc via pre-column derivatization and MLC.

Step-by-Step Protocols